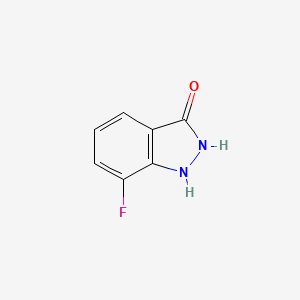

7-Fluoro-1H-indazol-3-ol

Vue d'ensemble

Description

7-Fluoro-1H-indazol-3-ol is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that 7-Fluoro-1H-indazol-3-ol exhibits promising anticancer activities. A study involving indazole derivatives highlighted their potential as selective anticancer agents. For example, derivatives bearing similar scaffolds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

The mechanism of action involves the activation of apoptotic pathways, specifically caspase activation, which leads to programmed cell death in cancerous cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression. For instance, compounds derived from indazole scaffolds have shown effectiveness as inhibitors of fibroblast growth factor receptors (FGFR), which play a critical role in tumor growth and angiogenesis.

These findings suggest that modifications to the indazole structure can lead to enhanced binding affinity and selectivity towards specific targets.

Antimicrobial Activity

In addition to anticancer properties, research indicates that indazole derivatives, including this compound, exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.

Neuroprotective Effects

Some studies suggest that indazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The exact mechanisms are still under investigation but may involve modulation of neuroinflammatory pathways.

Synthesis and Chemical Applications

The synthesis of this compound can be achieved through various chemical reactions involving fluorination and cyclization processes. This compound serves as a versatile building block for creating more complex molecules in medicinal chemistry.

Development of Anticancer Agents

A notable case study involved synthesizing a series of indazole-pyrimidine derivatives that demonstrated significant anticancer activity against multiple cell lines. The study focused on optimizing the structural components to enhance efficacy while maintaining low toxicity profiles .

FGFR Inhibitors

Another case study explored the design and synthesis of novel indazole derivatives targeting FGFRs for cancer therapy. The research successfully identified compounds with potent inhibitory effects and favorable pharmacokinetic profiles, demonstrating the therapeutic potential of these derivatives .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 7-fluoro-1h-indazol-3-ol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, suggesting that they may act by inhibiting certain enzymes

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13, suggesting that they may affect inflammatory pathways .

Result of Action

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, certain indazole derivatives have been identified as potent and highly selective inhibitors of specific kinases .

Cellular Effects

Indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth in certain cancer cell lines .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a purity of 97% and is typically stored at room temperature .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-indazol-3-ol can be achieved through various methods, including:

-

Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (II) acetate as a catalyst. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species, which is then subjected to copper (II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere to form the N-N bond, yielding 1H-indazoles .

-

Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring through consecutive formation of C-N and N-N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the fluorine atom can result in various substituted indazoles.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.

7-Chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

1H-indazole-3-ol: Lacks the fluorine atom, affecting its overall chemical behavior and applications.

Uniqueness

7-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased lipophilicity and enhanced binding interactions with biological targets. These features make it a valuable compound in medicinal chemistry and other scientific research fields.

Activité Biologique

7-Fluoro-1H-indazol-3-ol is a heterocyclic aromatic compound that belongs to the indazole family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 3rd position of the indazole ring. This unique structure imparts significant biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology.

Overview of Biological Activities

Indazole derivatives, including this compound, are known for their diverse biological activities, which include:

- Anticancer Properties : Exhibiting inhibitory effects against various cancer cell lines.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antimicrobial Activity : Demonstrated efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : Interaction with specific enzymes, influencing biochemical pathways.

Target of Action

This compound interacts with multiple biological targets, including kinases and other enzymes involved in cell signaling and metabolism.

Mode of Action

The compound is believed to exert its effects through several mechanisms:

- Inhibition of Kinases : It has been shown to inhibit key signaling pathways involved in cell growth and survival, particularly in cancer cells.

- Apoptosis Induction : The compound can induce apoptosis in cancer cells by altering the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated its effectiveness against human chronic myeloid leukemia (K562) cells, with an IC50 value indicating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induces apoptosis via Bcl2/Bax modulation |

| 5-Fluorouracil | K562 | 33.2 | Standard chemotherapy agent |

The compound was found to increase early and late apoptosis rates in K562 cells in a dose-dependent manner, confirming its potential as an anticancer agent .

Anti-inflammatory Activity

Indazole derivatives have been noted for their ability to inhibit the oxidation of arachidonic acid, suggesting that this compound may modulate inflammatory responses through enzyme inhibition .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness against specific bacterial strains is currently under investigation, providing insights into its potential use in treating infections.

Case Studies

- Cell Cycle Analysis : In studies involving K562 cells treated with various concentrations of this compound, significant alterations in cell cycle distribution were observed. The G0/G1 phase population increased markedly after treatment, indicating potential mechanisms for growth inhibition .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the indazole ring can enhance biological activity. For example, the presence of fluorine at the 7-position is crucial for maintaining antitumor efficacy .

Future Directions

The ongoing research into this compound suggests promising avenues for future studies:

- Development of Novel Therapeutics : Continued exploration of its structure may lead to more potent derivatives with improved selectivity and reduced toxicity.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.

Propriétés

IUPAC Name |

7-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVAAYQGCHRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646617 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-29-9 | |

| Record name | 7-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.